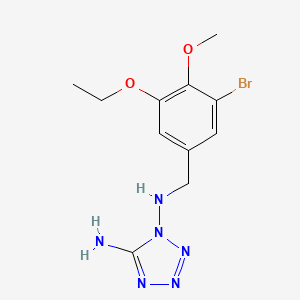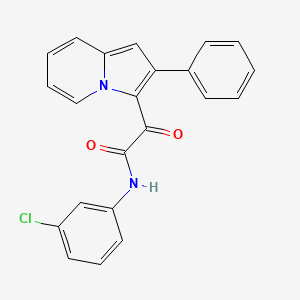![molecular formula C22H15Cl2N3O2 B4329119 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide](/img/structure/B4329119.png)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein that plays an essential role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being developed as a potential anticancer drug.
Mécanisme D'action
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide is a selective inhibitor of Aurora A kinase, which is a serine/threonine kinase that plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide binds to the ATP-binding pocket of Aurora A kinase and inhibits its activity, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide has been shown to induce cell cycle arrest in the G2/M phase and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide has been well-tolerated in preclinical studies and has not shown any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide has also shown potent antitumor activity in preclinical models of cancer and has the potential to be used in combination with other chemotherapy drugs. However, one of the limitations of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide is its poor solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide. One direction is to improve its solubility and bioavailability to enhance its efficacy in vivo. Another direction is to evaluate its activity in combination with other chemotherapy drugs in preclinical models of cancer. In addition, clinical trials are needed to evaluate the safety and efficacy of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide in humans. Overall, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide has shown promising results in preclinical studies and has the potential to be developed as a novel anticancer drug.
Applications De Recherche Scientifique
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including breast, lung, colon, and ovarian cancer. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide has been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide has been shown to enhance the activity of chemotherapy drugs, such as paclitaxel and cisplatin, in preclinical models.
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-15-9-7-14(8-10-15)12-27-13-17(16-4-1-2-6-19(16)27)20(28)22(29)26-18-5-3-11-25-21(18)24/h1-11,13H,12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEXTVYTEFJTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329040.png)
![4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329043.png)
![4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329045.png)
![5,6-dichloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B4329049.png)

![6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-b]cinnolin-10-ol](/img/structure/B4329065.png)
![4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4329073.png)

![methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate](/img/structure/B4329085.png)
![1-{5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B4329086.png)
![ethyl 5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329087.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B4329111.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329126.png)